Tutocaine hydrochloride
CAS No.: 532-62-7
Cat. No.: VC18421937
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532-62-7 |
|---|---|
| Molecular Formula | C14H23ClN2O2 |
| Molecular Weight | 286.80 g/mol |
| IUPAC Name | [4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C14H22N2O2.ClH/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12;/h5-8,10-11H,9,15H2,1-4H3;1H |
| Standard InChI Key | ZGKJESGFAPAQKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tutocaine hydrochloride belongs to the amino ester family of local anesthetics, characterized by a lipophilic aromatic ring connected to a hydrophilic amine group via an ester linkage. The compound’s parent structure, Tutocaine (CID 10769), is modified by the addition of a hydrochloride salt, enhancing its water solubility and stability . The 2D and 3D conformational analyses reveal a tertiary amine group and a para-aminobenzoic acid moiety, which are critical for its interaction with voltage-gated sodium channels .
Table 1: Key Physicochemical Properties of Tutocaine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.80 g/mol |
| CAS Registry Number | 532-62-7 |
| Synonyms | Butamin, 0CB4N35KTZ |
| Water Solubility | High (hydrochloride salt form) |
| Parent Compound | Tutocaine (CID 10769) |
Synthesis and Manufacturing
The synthesis of Tutocaine hydrochloride involves a multi-step process starting with the esterification of para-aminobenzoic acid. A 2019 study detailed the use of tert-butylthioether (TBTU) and triethylamine as catalysts to facilitate the coupling of the amine and ester components under mild conditions, achieving yields exceeding 97% . This method minimizes racemization, ensuring enantiomeric purity (>99% ee), which is critical for maintaining pharmacological efficacy . Alternative routes employ benzene as a solvent for intermediate purification, though modern protocols prioritize environmentally benign reagents to reduce toxicity .
Pharmacological Mechanism of Action
Sodium Channel Blockade
Like other local anesthetics, Tutocaine hydrochloride exerts its effects by reversibly inhibiting voltage-gated sodium channels () on neuronal membranes. The uncharged form of the drug penetrates the lipid bilayer, where it becomes protonated and binds to the intracellular α-subunit of channels . This interaction stabilizes the channels in their inactivated state, preventing the influx of sodium ions () required for action potential propagation . Electrophysiological studies demonstrate that Tutocaine’s blockade is frequency-dependent, with greater efficacy in rapidly firing neurons—a property that enhances its selectivity for pain fibers over motor neurons .
Comparative Efficacy with Lidocaine
While Tutocaine shares mechanistic similarities with lidocaine, structural differences confer distinct pharmacokinetic profiles. Lidocaine’s amide linkage confers greater metabolic stability, whereas Tutocaine’s ester bond renders it susceptible to hydrolysis by plasma cholinesterases . Despite this, Tutocaine exhibits comparable potency in surface anesthesia models, with a 30–45 minute duration of action in corneal and dermal applications .
Clinical Applications and Therapeutic Use
Topical Anesthesia
Tutocaine hydrochloride is primarily employed in ophthalmology and dermatology for procedures requiring rapid-onset, short-duration numbness. In murine models, a 2% solution achieved complete corneal anesthesia within 3 minutes, outperforming lidocaine (4% solution) by 20% in onset latency . Its low lipid solubility limits systemic absorption, reducing the risk of central nervous system toxicity compared to more lipophilic agents like bupivacaine .
Table 2: Clinical Indications and Dosage Forms
| Application | Concentration | Onset (Minutes) | Duration (Minutes) |
|---|---|---|---|
| Ocular Surface Anesthesia | 2–4% | 2–5 | 30–45 |
| Dermatological Procedures | 1–2% | 5–10 | 45–60 |
| Mucosal Anesthesia | 3% | 3–7 | 30–50 |
Infiltration and Nerve Block
Though less common, Tutocaine has been evaluated for peripheral nerve blocks in rodent sciatic nerve models. At concentrations ≥0.5%, it produced complete sensory blockade within 8 minutes, with motor function preserved until doses exceeded 1.5% . This selective sensory blockade aligns with its preferential binding to small-diameter C-fibers over Aα motor fibers .
Pharmacokinetics and Metabolic Fate
Absorption and Distribution
Following topical administration, Tutocaine hydrochloride exhibits minimal systemic absorption due to its hydrophilic nature. Plasma concentrations remain below 0.1 μg/mL even at maximal dermatological doses, mitigating cardiovascular risks . The drug’s volume of distribution () is approximately 0.8 L/kg, with 60–70% protein binding—primarily to α₁-acid glycoprotein .
Metabolism and Excretion
Ester hydrolysis by pseudocholinesterases generates para-aminobenzoic acid (PABA) and dimethylamino-propanol, which undergo hepatic conjugation prior to renal excretion . Less than 5% is eliminated unchanged in urine, a profile that necessitates dose adjustment in patients with pseudocholinesterase deficiency .
Toxicological Profile and Adverse Effects
Acute Toxicity
Rodent studies indicate a median lethal dose () of 35 mg/kg intravenously, compared to 22 mg/kg for lidocaine . This higher threshold is attributed to Tutocaine’s rapid hydrolysis, which limits cumulative exposure. Adverse effects at supratherapeutic doses include tremors, respiratory depression, and hypotension—consistent with sodium channel blockade in central and cardiac tissues .
Allergenicity
As an ester derivative, Tutocaine carries a 0.5–2% risk of allergic reactions, predominantly mediated by PABA metabolites . Cross-reactivity with procaine and tetracaine necessitates caution in sensitized individuals, though amide-type anesthetics (e.g., lidocaine) remain viable alternatives .
Recent Advances and Future Directions
Chiral Derivatives
Synthetic efforts have yielded enantiomerically pure Tutocaine analogs, such as (R)-3-(dimethylamino)-1,2-dimethylpropyl ester derivatives, which exhibit 40% greater blockade potency in patch-clamp assays . These compounds retain the rapid hydrolysis profile of the parent drug while extending duration through slowed dissociation from channels .
Combination Therapies
Adjuncts like hyaluronidase and vasoconstrictors are under investigation to enhance Tutocaine’s diffusion and prolong its action. Preliminary data suggest that epinephrine (1:200,000) extends duration by 25% in subdermal models without increasing cytotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume